![molecular formula C13H21NO4 B2829930 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1404955-01-6](/img/structure/B2829930.png)

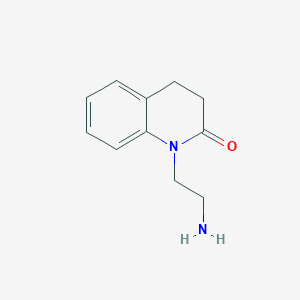

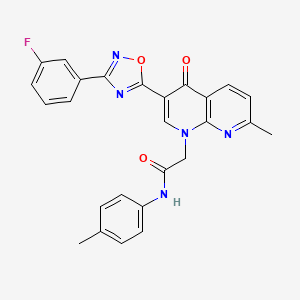

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

Research into cyclohexene derivatives, including structures similar to 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, has led to the development of novel synthetic routes in organic chemistry. For instance, cyclohexene-1-acetic acid undergoes reactions with various aromatic substrates to give hexahydrophenanthrenes through tandem acylation-cycloalkylation, demonstrating a new synthesis pathway for phenanthrenes, which are important in the synthesis of complex organic molecules (Ramana & Potnis, 1996).

Metal Complex Formation and Biological Activities

The synthesis and characterization of metal complexes involving cyclohexylacetic acid derivatives highlight their potential in medicinal chemistry. For example, the synthesis of a Schiff base ligand from an amino acid similar to this compound and its reaction with metal ions to produce compounds have been explored for their antioxidant properties and selective inhibitory activities against xanthine oxidase, suggesting potential applications in treating diseases related to oxidative stress and enzyme regulation (Ikram et al., 2015).

Exploring Chemical Reactions and Mechanisms

The study of intramolecular cyclization and other chemical reactions involving acetic acid derivatives of cyclohexene further contributes to our understanding of chemical reaction mechanisms. For instance, the cyclization at the treatment of acetic anhydride of derivatives of 2-amino-4-aryl-4-oxobut-2-enoic acids provides insights into the formation of furan derivatives, highlighting the versatility of these compounds in synthesizing heterocyclic structures, which are central in the development of pharmaceuticals (Tyuneva et al., 2011).

Natural Product Synthesis and Modification

The isolation and structural elucidation of cyclohexylacetic acid derivatives from natural sources, such as Emilia sonchifolia, not only expand the chemical diversity derived from nature but also offer templates for synthetic modification to enhance biological activity or to create novel materials (Shen et al., 2013).

Catalysis and Material Science

Cyclohexylacetic acid derivatives serve as ligands in catalytic reactions, exemplifying the role of organic compounds in facilitating or enhancing chemical transformations. The steric effect of carboxylate ligands derived from cyclohexylacetic acid on palladium-catalyzed intramolecular C-H arylation reactions demonstrates the importance of these compounds in developing new catalytic processes, which are crucial for efficient and environmentally friendly chemical synthesis (Tanji et al., 2018).

Propiedades

IUPAC Name |

2-cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-5,9-10H,6-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAHLMUDURLZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC=CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide](/img/structure/B2829851.png)

![2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829853.png)

![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)

![(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829859.png)

![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)